N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine
Description
N-[(3,5-Dimethylpyrazol-4-ylidene)amino]morpholin-4-amine is a heterocyclic compound featuring a morpholine ring linked to a 3,5-dimethylpyrazole moiety via an imine group. The pyrazole ring, substituted with methyl groups at positions 3 and 5, contributes steric bulk and electronic effects, while the morpholine ring offers conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-morpholin-4-yldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7-9(8(2)11-10-7)12-13-14-3-5-15-6-4-14/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWBLHGWGCMSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419137 | |
| Record name | N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27117-04-0 | |
| Record name | NSC123151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine typically involves the reaction of 3,5-dimethylpyrazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3,5-dimethylpyrazole and morpholine.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60°C to 100°C.
Solvents: Ethanol or methanol are commonly used as solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death . This property suggests possible applications in developing new antibiotics or preservatives.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. Animal models have shown that it can reduce oxidative stress and inflammation in neural tissues, which are critical factors in conditions like Alzheimer's disease .
Agricultural Applications
Pesticide Development
this compound is being explored as a potential pesticide due to its ability to inhibit specific enzymes in pests. It has been tested against various agricultural pests with promising results, suggesting that it could serve as an environmentally friendly alternative to conventional pesticides .
Plant Growth Regulation
The compound has also been studied for its effects on plant growth regulation. Initial findings suggest that it may enhance growth rates and increase resistance to environmental stressors in certain crops. This application could be particularly beneficial in sustainable agriculture practices .
Materials Science
Polymer Chemistry
In materials science, this compound is being investigated for its role as a building block in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties .
Nanomaterials
The compound has potential applications in the synthesis of nanomaterials, particularly in creating nanocomposites with improved electrical and thermal conductivity. Research is ongoing to explore its effectiveness as a dopant in conductive polymers .
Case Studies
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
(E)-N-(3,4-Dimethoxybenzylidene)morpholin-4-amine
Structural Differences :
- Core Structure : Replaces the pyrazole ring with a 3,4-dimethoxy-substituted benzylidene group.
- Substituents : The methoxy groups on the benzene ring provide electron-donating effects, contrasting with the electron-withdrawing/donating interplay of the pyrazole’s methyl groups.
- Conformation : The dihedral angle between the benzene and morpholine rings is 17.19° , influencing molecular packing.
Crystallographic Behavior :
- Forms supramolecular chains via C–H⋯N hydrogen bonds along the b-axis .
- Weaker C–H⋯C interactions further stabilize the crystal lattice.
- Comparison : The target compound’s pyrazole may exhibit different hydrogen-bonding patterns due to the absence of methoxy groups and the presence of NH groups in pyrazole.
Thiazolidinone Derivatives (NAT-1 and NAT-2)
Structural Differences :
- Heterocycle: NAT-1 and NAT-2 feature a thiazolidinone core instead of pyrazole .
- Functional Groups: The thiazolidinone’s carbonyl group introduces polarity, while the pyrazole in the target compound may enhance aromatic stability.
Bioactivity Implications :
- Thiazolidinones are known for antimicrobial and anti-inflammatory properties. Pyrazole derivatives, by contrast, often exhibit kinase inhibition or metabolic stability due to their planar structure.
Morpholine-Pyrazole Hybrids ()
Example Compound : N-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)phenyl)morpholine-4-carboxamide.
Structural Differences :
- Incorporates a benzimidazole ring and a carboxamide linker, increasing molecular complexity.
- The pyrazole is substituted with a methyl group, compared to the dimethyl substitution in the target compound.
Electronic Effects :
Computational and Experimental Insights
Density Functional Theory (DFT) Analysis
Crystallographic Tools
- SHELX software () is widely used for structural refinement. The target compound’s crystal structure, if determined, would likely employ similar methods to analyze hydrogen bonding and packing efficiency .
Biological Activity
N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following identifiers:
- Canonical SMILES : CC1=NN=C(C1=NNN2CCOCC2)C
- InChI : InChI=1S/C9H15N5O/c1-7-9(8(2)11-10-7)12-13-14-3-5-15-6-4-14/h13H,3-6H2,1-2H3
This structure indicates the presence of a pyrazole ring and a morpholine moiety, which are known to influence the biological activity of compounds.
Research indicates that compounds containing pyrazole and morpholine groups exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.
Biological Activity Data
A summary table of biological activity data related to this compound is presented below:
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.
-
Anticancer Mechanism Exploration
- In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as a chemotherapeutic agent.
-
Kinase Inhibition Analysis
- Research focused on the inhibitory effects on specific kinases involved in cancer progression. The compound showed promising results in reducing kinase activity, which could translate to decreased tumor growth in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
